4-Methyl-3-nitrophenol
Overview
Description
4-Methyl-3-nitrophenol, also known as 3-Nitro-4-methylphenol, is an organic compound with the molecular formula C7H7NO3. It is a pale yellow crystalline solid that is slightly soluble in water. This compound is used in various chemical syntheses and has applications in different fields such as agriculture and pharmaceuticals .
Mechanism of Action
Target of Action
4-Methyl-3-nitrophenol (3M4NP) is a degradation product of the organophosphate insecticide fenitrothion and a major component of diesel exhaust particles . It is known to target various biological systems, including microbial strains capable of degrading 3M4NP , and the female reproductive system, specifically affecting meiosis progression in oocytes .
Mode of Action
The mode of action of 3M4NP involves its interaction with its targets, leading to various changes. For instance, in microbial degradation, enzymes such as PNP 4-monooxygenase (PnpA) and 1,4-benzoquinone reductase (PnpB) play a crucial role . PnpA catalyzes the monooxygenation of 3M4NP to methyl-1,4-benzoquinone (MBQ), and PnpB reduces MBQ to methylhydroquinone (MHQ) .
Biochemical Pathways
The biochemical pathways affected by 3M4NP involve the conversion of 3M4NP to MBQ and then to MHQ . This process is part of the degradation pathway of 3M4NP in certain microbial strains . The enzymes PnpCD, PnpE, and PnpF are likely involved in the lower pathway of 3M4NP catabolism .
Result of Action
The action of 3M4NP results in significant molecular and cellular effects. In the context of oocyte maturation, exposure to 3M4NP has been found to compromise oocyte maturation, disturb spindle stability, induce mitochondrial dysfunction, and trigger early apoptosis in oocytes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3M4NP. For instance, under aerobic environmental conditions, fenitrothion can degrade rapidly to produce 3M4NP . The presence of certain microbial strains in the environment can also influence the degradation of 3M4NP .
Biochemical Analysis
Biochemical Properties
4-Methyl-3-nitrophenol interacts with various enzymes and proteins in biochemical reactions. For instance, it has been reported that the microbial degradation of this compound involves enzymes such as PNP 4-monooxygenase (PnpA) and a 1,4-benzoquinone reductase (PnpB) in Burkholderia sp. strain SJ98 . PnpA catalyzes the monooxygenation of this compound to methyl-1,4-benzoquinone (MBQ), while PnpB reduces MBQ to methylhydroquinone (MHQ) .
Cellular Effects
The effects of this compound on cells are significant. It has been found to compromise oocyte maturation, disturb spindle stability, and induce mitochondrial dysfunction . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. As mentioned earlier, PnpA and PnpB play crucial roles in the degradation of this compound . The compound’s effects on oocyte maturation are also associated with changes in the mRNA levels of mitochondria-related genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the compound’s impact on oocyte maturation was observed during in vitro maturation of mouse oocytes
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In a study involving castrated immature rats, it was found that exposure to this compound at doses of 1, 10, or 100 mg/kg for 5 consecutive days had significant effects on the weights of the livers and seminal vesicles, as well as on the concentrations of plasma testosterone .
Metabolic Pathways
This compound is involved in specific metabolic pathways. In Burkholderia sp. strain SJ98, the degradation of this compound involves the conversion of the compound to MBQ and MHQ, which are then further metabolized .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitrophenol can be synthesized through a multi-step process involving nitration and hydrolysis. One common method involves the nitration of m-cresol (3-methylphenol) with nitric acid in the presence of sulfuric acid, followed by hydrolysis to yield the desired product .
Industrial Production Methods: The industrial production of this compound typically involves the following steps:
Esterification: Cresol is charged into an alkaline solution and heated with phosgene to form a carbonic ester.
Nitration: The ester is then nitrated using a mixture of industrial sulfuric acid and nitric acid.
Hydrolysis: The nitrated product is hydrolyzed with sodium carbonate, followed by acidification with hydrochloric acid to obtain the crude product.
Refining: The crude product is purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 4-Methyl-3-aminophenol.
Substitution: Halogenated derivatives such as 4-Methyl-3-bromophenol.
Scientific Research Applications
4-Methyl-3-nitrophenol has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: It serves as a standard in the determination of nitrophenols in environmental samples.
Medicine: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is employed in the preparation of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2-Nitro-4-hydroxytoluene
- 3-Nitro-p-cresol
- 4-Hydroxy-2-nitrotoluene
Comparison: 4-Methyl-3-nitrophenol is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and applications. Compared to 2-Nitro-4-hydroxytoluene and 3-Nitro-p-cresol, this compound has distinct chemical properties that make it suitable for specific synthetic and industrial applications .
Properties
IUPAC Name |
4-methyl-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEXDUKMTVYBRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879085 | |
Record name | 3-NITRO-P-CRESOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder with an odor like phenol; [Alfa Aesar MSDS] | |
Record name | 3-Nitro-p-cresol | |
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Vapor Pressure |
0.000632 [mmHg] | |
Record name | 3-Nitro-p-cresol | |
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CAS No. |
2042-14-0, 68137-09-7 | |
Record name | 4-Methyl-3-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2042-14-0 | |
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Record name | 3-Nitro-p-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002042140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(Or 4)-methyl-3-nitrophenol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068137097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3-nitrophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41205 | |
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Record name | 3-NITRO-P-CRESOL | |
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Record name | 3-nitro-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.405 | |
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Record name | 3-NITRO-P-CRESOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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